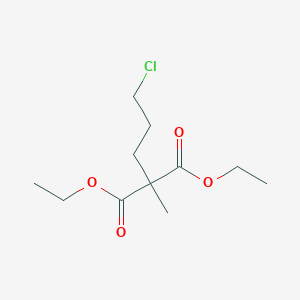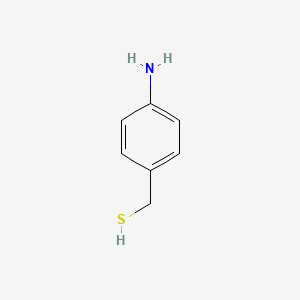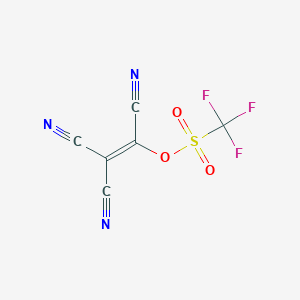
Tricyanoethenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyanoethenyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound features a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyanoethenyl trifluoromethanesulfonate typically involves the reaction of tricyanoethylene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is common to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
Tricyanoethenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the tricyanoethenyl group allows for addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trifluoromethanesulfonate group is replaced by the nucleophile.
Scientific Research Applications
Tricyanoethenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of tricyanoethenyl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This group withdraws electron density from the tricyanoethenyl moiety, making it highly reactive towards nucleophiles. The compound can form stable intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic Acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonic Anhydride: Used as a reagent for introducing the trifluoromethanesulfonate group into organic molecules.
Trifluoromethyl Sulfonates: A class of compounds with similar reactivity and applications.
Uniqueness
Tricyanoethenyl trifluoromethanesulfonate is unique due to the presence of both the tricyanoethenyl and trifluoromethanesulfonate groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical processes and applications.
Properties
CAS No. |
90144-92-6 |
|---|---|
Molecular Formula |
C6F3N3O3S |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
1,2,2-tricyanoethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6F3N3O3S/c7-6(8,9)16(13,14)15-5(3-12)4(1-10)2-11 |
InChI Key |
OKOYPBMTIHXLMK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C#N)OS(=O)(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)
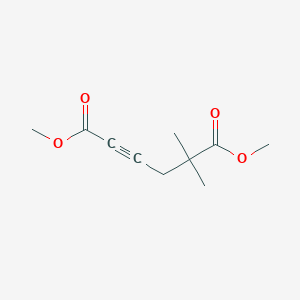
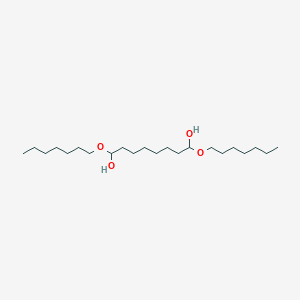
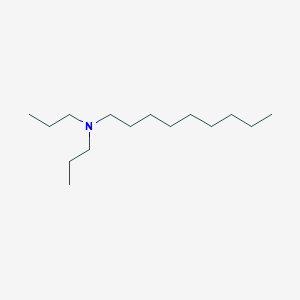
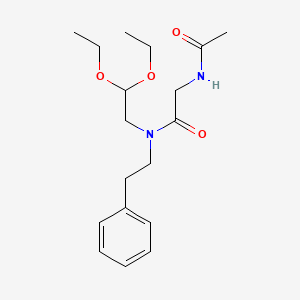


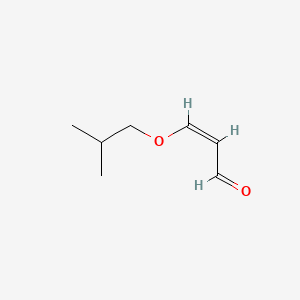
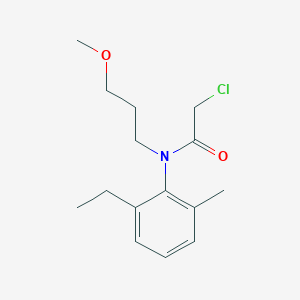
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
